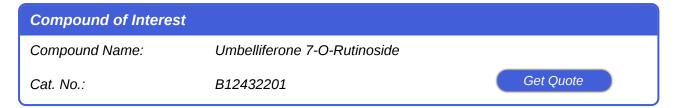


Application Note: Analysis of Umbelliferone 7-O-Rutinoside by HPLC

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of **Umbelliferone 7-O-Rutinoside** using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are synthesized from established methods for the analysis of its constituent molecules, umbelliferone and rutin, to provide a robust starting point for method development and validation.

Introduction

Umbelliferone 7-O-Rutinoside is a coumarin glycoside. For the purpose of quality control, pharmacokinetic studies, and formulation development, a reliable analytical method for its quantification is essential. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of **Umbelliferone 7-O-Rutinoside**.

Experimental Protocols

A detailed protocol for the HPLC analysis of **Umbelliferone 7-O-Rutinoside** is provided below. This protocol is based on established methods for umbelliferone and rutin analysis.

- 2.1. Equipment and Reagents
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector
- Analytical balance



- C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Syringe filters (0.45 μm)
- HPLC grade acetonitrile, methanol, and water
- Formic acid or acetic acid (analytical grade)
- Umbelliferone 7-O-Rutinoside reference standard

2.2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Umbelliferone 7-O-Rutinoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

2.3. Sample Preparation

The sample preparation will depend on the matrix. For a powdered plant extract:

- Accurately weigh 1 g of the powdered sample.
- Extract with 50 mL of methanol in an ultrasonic bath for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter prior to injection.

2.4. HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development:



Parameter	Recommended Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient	0-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80-15% B30-35 min: 15% B (reequilibration)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	340 nm

Data Presentation

The following tables summarize typical quantitative data for the individual components, umbelliferone and rutin, which can serve as a reference for the method development and validation of **Umbelliferone 7-O-Rutinoside**.

Table 1: HPLC Method Validation Parameters for Umbelliferone

Parameter	Reported Value	Reference
Linearity Range	1.0 - 12.0 μg/mL	[1]
Correlation Coefficient (r²)	0.9990	[1]
Limit of Detection (LOD)	0.40 μg/mL	[1]
Limit of Quantification (LOQ)	1.00 μg/mL	[1]
Recovery	97.90%	[1]

Table 2: HPLC Method Validation Parameters for Rutin



Parameter	Reported Value	Reference
Linearity Range	25 - 500 μg/mL	[2]
Correlation Coefficient (r²)	0.9989	[2]
Limit of Detection (LOD)	12.74 μg/mL	[2]
Limit of Quantification (LOQ)	38.59 μg/mL	[2]
Recovery	99.85% - 101.37%	[3]

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
- Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

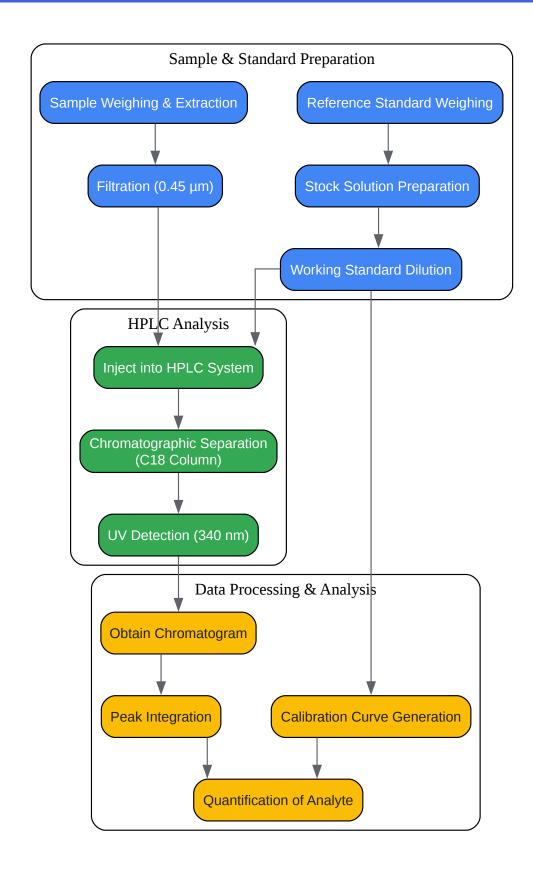


• Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow Diagram





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Caption: Workflow for the HPLC analysis of **Umbelliferone 7-O-Rutinoside**.



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